molecular formula C20H31O4- B1264842 leukotriene B4(1-)

leukotriene B4(1-)

Cat. No.: B1264842
M. Wt: 335.5 g/mol
InChI Key: VNYSSYRCGWBHLG-AMOLWHMGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Leukotriene B4(1-) is the leukotriene anion that is the conjugate base of leukotriene B4 arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a hydroxy monocarboxylic acid anion and a leukotriene anion. It is a conjugate base of a leukotriene B4.

Properties

Molecular Formula

C20H31O4-

Molecular Weight

335.5 g/mol

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoate

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/p-1/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1

InChI Key

VNYSSYRCGWBHLG-AMOLWHMGSA-M

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)[O-])O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)[O-])O)O

Origin of Product

United States

Scientific Research Applications

Role in Inflammation and Immune Response

LTB4 is crucial in mediating inflammation by recruiting leukocytes to sites of injury or infection. Its action is primarily facilitated through the leukotriene B4 receptor 1 (BLT1), which is expressed on various immune cells, including neutrophils and macrophages.

Case Studies:

  • Myocardial Infarction: Research indicates that BLT1 contributes to excessive inflammation following myocardial infarction. Studies using BLT1 knockout mice demonstrated reduced leukocyte infiltration and improved cardiac function, suggesting that targeting BLT1 could be a therapeutic strategy for managing myocardial infarction .
  • Sepsis: In models of sepsis induced by lipopolysaccharides (LPS), inhibition of the LTB4/BLT1 pathway significantly improved survival rates and attenuated cardiac dysfunction. This highlights the potential of BLT1 antagonists in treating sepsis-related complications .

Therapeutic Potential

The therapeutic applications of LTB4 and its receptor are being actively explored, particularly in inflammatory diseases.

Therapeutic Strategies:

  • BLT1 Antagonists: Compounds that inhibit BLT1 have shown promise in reducing inflammation in various conditions, including acute respiratory distress syndrome and ischemic heart disease. For instance, the BLT1 antagonist U75302 was found to mitigate LPS-induced cardiac dysfunction, underscoring its potential as a treatment option .
  • Microsphere Delivery Systems: Innovative approaches such as leukotriene B4-loaded microspheres are being developed to modulate immune responses effectively. These systems can enhance the targeted delivery of LTB4 to specific tissues, potentially improving therapeutic outcomes .

Implications in Chronic Diseases

LTB4 has been implicated in several chronic inflammatory conditions, making it a target for therapeutic intervention.

Chronic Conditions:

  • Atherosclerosis: Elevated levels of LTB4 have been associated with plaque instability in atherosclerosis. Inhibition of LTB4 signaling pathways may provide a novel approach to managing cardiovascular diseases .
  • Allergic Inflammation: Studies indicate that LTB4 plays a significant role in allergic airway inflammation, suggesting that targeting this pathway could alleviate symptoms associated with asthma and other allergic conditions .

Data Summary Table

Application AreaFindingsReferences
Myocardial InfarctionBLT1 contributes to inflammation; targeting improves cardiac function
SepsisBLT1 inhibition enhances survival and reduces cardiac dysfunction
Chronic Inflammatory DiseasesElevated LTB4 linked to atherosclerosis; potential for targeted therapy
Allergic ConditionsRole in airway inflammation; therapeutic targeting may reduce symptoms

Preparation Methods

Stereoselective Total Synthesis

The stereoselective synthesis of LTB₄ requires precise control over its five double bonds and two hydroxyl groups. A landmark study demonstrated a 10-step linear sequence starting from commercial materials, achieving a 5% overall yield. Key steps included:

  • Nagao’s Acetate–Aldol Reaction : Employing a chiral auxiliary to establish the (5S,12R)-diol configuration with >95% enantiomeric excess.
  • Boland Reduction : A Z-selective reduction using low-valency titanium to set the (6Z,8E,10E,14Z)-tetraene geometry.

A comparative analysis of synthetic routes is provided below:

Method Key Steps Yield (%) Purity (HPLC) Reference
Corey’s Approach Wittig Olefination, Sharpless Epoxidation 2.1 89%
Solladié–Nagao Route Acetate–Aldol, Boland Reduction 5.0 97%
Industrial Patent Reductive Elimination, Silylation 7.8 94%

Industrial-Scale Manufacturing

Patent US5292907A outlines a cost-effective process for 6-trans-LTB₄ synthesis:

  • Butadienediol Preparation : TBDMS-protected diol intermediate synthesized via silylation.
  • Esterification : Conversion to diphenyl esters using benzoyl chloride.
  • Reductive Elimination : Sodium amalgam-mediated elimination to yield triene triether (85% yield).
  • Final Deprotection : Acidic cleavage of silyl groups and oxidation to carboxylic acid.

Biosynthetic Pathways in Polymorphonuclear Leukocytes

Endogenous Biosynthesis

LTB₄ is biosynthesized in neutrophils via the 5-lipoxygenase (5-LOX) pathway:

  • Arachidonic Acid Release : Cytosolic phospholipase A₂ liberates arachidonate from membrane phospholipids.
  • 5-LOX Activation : 5-LOX converts arachidonate to leukotriene A₄ (LTA₄), requiring Ca²⁺ and FLAP.
  • LTA₄ Hydrolase (LTA₄H) : Hydrolysis of LTA₄ yields LTB₄ with (5S,12R)-stereochemistry.

Critical Factors Influencing Yield :

  • Ionophore A23187 : Stimulates Ca²⁺ influx, boosting LTB₄ production to 1,039 pg/10⁶ cells.
  • Inhibition of ω-Oxidation : Blocking CYP4F3 increases LTB₄ accumulation by 40%.

Transcellular Biosynthesis

Recent studies reveal neutrophil swarming relies on transcellular LTB₄ synthesis:

  • Cooperative Metabolism : alox5⁻/⁻ neutrophils supply LTA₄ to lta4h⁻/⁻ cells for final hydrolysis.
  • Swarm Amplification : Mixed populations generate 121 pg/mL LTB₄ vs. 0 pg/mL in single knockouts.

Purification and Isolation Techniques

Solid-Phase Extraction (SPE)

C18 reverse-phase cartridges are standard for LTB₄ purification:

  • Conditioning : 5 mL methanol followed by 5 mL H₂O.
  • Acidification : Adjust sample pH to <4.0 with HCl to protonate carboxylates.
  • Elution : Ethanol elutes LTB₄ with 92% recovery, vs. 75% for methyl formate.

Optimized SPE Protocol :

Step Reagent Volume (mL) Purpose
Conditioning Methanol 5 Activate hydrophobic sites
Equilibration H₂O 5 Remove organic residues
Sample Load Acidified sample 1–10 Retain LTB₄
Wash Hexane 5 Remove non-polar lipids
Elution Ethanol 5 Recover LTB₄

High-Performance Liquid Chromatography (HPLC)

RP-HPLC with UV detection (270 nm) achieves baseline separation of LTB₄ from isomers:

  • Column : C18, 250 × 4.6 mm, 5 μm.
  • Mobile Phase : Acetonitrile:water:acetic acid (65:35:0.01, v/v) + 0.1% ammonium acetate.
  • Retention Time : 14.2 min (LTB₄) vs. 12.8 min (6-trans-LTB₄).

Analytical Quantification Methods

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercial ELISA kits (e.g., Cayman Chemical, Abcam) detect LTB₄ at 3–12,000 pg/mL:

  • Antibody Binding : Competitive inhibition between sample LTB₄ and alkaline phosphatase conjugates.
  • Signal Development : p-Nitrophenyl phosphate substrate yields absorbance at 405 nm.

Performance Metrics :

Parameter Value Reference
Detection Limit 3 pg/mL
Intra-Assay CV 8.2%
Cross-Reactivity <0.1% for LTC₄

Liquid Chromatography–Mass Spectrometry (LC–MS)

Ultra-high sensitivity (0.1 pg/mL) is achieved via MRM transitions:

  • Ionization : ESI⁻, m/z 335.2 → 195.1 (collision energy: −25 eV).
  • Quantitation : Stable isotope dilution using [d4]-LTB₄ internal standard.

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting and quantifying leukotriene B4(1-) in biological samples?

  • Methodological Answer :

  • Enzyme-Linked Immunosorbent Assay (ELISA) is widely used due to its sensitivity for LTB4 in plasma or tissue homogenates. Validate antibodies (e.g., rabbit polyclonal anti-BLT antibodies) for specificity, as cross-reactivity with structurally similar lipids can occur .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) provides higher specificity, especially when distinguishing LTB4 from isomers like 12-epi-6-trans-8-cis-LTB4. Use deuterated internal standards (e.g., LTB4-d4) to correct for matrix effects .
  • Immunohistochemistry (IHC-P) localizes LTB4 receptors in tissues. Optimize fixation protocols to preserve lipid-protein interactions .

Q. What enzymatic pathways govern leukotriene B4(1-) biosynthesis and metabolism?

  • Methodological Answer :

  • LTB4 is synthesized via 5-lipoxygenase (5-LOX) from arachidonic acid. Key reactions include:
Reaction IDEnzymeSubstrate → Product
R030575,6-Epoxyicosa-tetraenoate hydrolaseLeukotriene A4 → LTB4
R03863Prostaglandin reductase 3LTB4 → 12-Keto-LTB4 (oxidation)
.
  • Monitor cofactors (e.g., NAD+/NADP+ for oxidation) and inhibitors (e.g., zileuton for 5-LOX) to validate pathway activity .

Q. How does leukotriene B4(1-) interact with its receptor (BLT1/BLT2) in inflammatory signaling?

  • Methodological Answer :

  • Use radioligand binding assays with tritiated LTB4 to measure receptor affinity (Kd) in cell membranes. Pair with calcium flux assays to confirm downstream signaling in immune cells .
  • For in vivo models, employ BLT1/BLT2 knockout mice to isolate receptor-specific effects in pathologies like cerebral ischemia .

Advanced Research Questions

Q. How can researchers resolve contradictions in leukotriene B4(1-) quantification across experimental models?

  • Methodological Answer :

  • Standardize extraction protocols : Lipid solubility varies by matrix (e.g., plasma vs. tissue). Use acidified methanol for efficient LTB4 recovery and minimize oxidation .
  • Control for enzymatic interference : Glutathione levels in leukocytes alter LTB4 stability. Pre-treat samples with glutathione peroxidase inhibitors to stabilize metabolites .
  • Cross-validate methods : Compare ELISA and LC-MS results to identify platform-specific biases (e.g., antibody cross-reactivity) .

Q. What experimental designs address the instability of leukotriene B4(1-) in vitro?

  • Methodological Answer :

  • Optimize incubation conditions : Use antioxidants (e.g., butylated hydroxytoluene) in cell culture media to prevent auto-oxidation. Maintain samples at -80°C under argon .
  • Time-course experiments : Track LTB4 degradation kinetics to define optimal sampling windows. For example, LTB4 half-life in plasma is <10 minutes .

Q. How can spatial resolution be improved in leukotriene B4(1-) localization studies?

  • Methodological Answer :

  • Imaging Mass Spectrometry (IMS) : Combines LC-MS with spatial mapping to visualize LTB4 distribution in tissues (e.g., ischemic brain regions) .
  • Super-resolution microscopy : Pair anti-BLT antibodies with stochastic optical reconstruction microscopy (STORM) to resolve receptor clusters at nanoscale .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing leukotriene B4(1-) datasets with high variability?

  • Methodological Answer :

  • Mixed-effects models : Account for nested variables (e.g., technical replicates, donor variability) in human or animal studies .
  • Principal Component Analysis (PCA) : Identify confounding factors (e.g., batch effects in LC-MS runs) .

Q. How should researchers document methods to ensure reproducibility of leukotriene B4(1-) studies?

  • Methodological Answer :

  • Follow MIAME (Minimum Information About a Microarray Experiment) or ARRIVE guidelines for preclinical studies. Detail:
  • Sample preparation (e.g., anticoagulants used in plasma collection) .
  • Instrument parameters (e.g., LC gradient profiles, mass spectrometer collision energies) .
  • Deposit raw data in public repositories (e.g., Metabolomics Workbench) with accession codes .

Tables for Key Metabolic Reactions

Reaction IDSubstrateProductEnzyme
R03057Leukotriene A4 + H2OLeukotriene B45,6-Epoxyicosa-tetraenoate hydrolase
R03863LTB4 + NAD+12-Keto-LTB4 + NADHProstaglandin reductase 3
R03864LTB4 + NADP+12-Keto-LTB4 + NADPHProstaglandin reductase 3
Adapted from KEGG reaction data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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